molecular formula C20H18O2 B14198360 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione

2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione

Cat. No.: B14198360
M. Wt: 290.4 g/mol
InChI Key: TTYVVWQIUSPZNQ-UHFFFAOYSA-N
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Description

2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by a cyclopentene ring attached to a 1,3-diphenylpropane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione typically involves the reaction of cyclopent-2-en-1-one with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method includes the use of thionyl chloride and anhydrous ethanol to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as reactant concentrations and reaction times, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of a cyclopentene ring and a 1,3-diphenylpropane-1,3-dione moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C20H18O2/c21-19(16-11-3-1-4-12-16)18(15-9-7-8-10-15)20(22)17-13-5-2-6-14-17/h1-7,9,11-15,18H,8,10H2

InChI Key

TTYVVWQIUSPZNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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